molecular formula C9H11NO2 B1586703 2-(1,3-Dioxolan-2-yl)-6-methylpyridine CAS No. 92765-75-8

2-(1,3-Dioxolan-2-yl)-6-methylpyridine

Cat. No.: B1586703
CAS No.: 92765-75-8
M. Wt: 165.19 g/mol
InChI Key: BRLNLMMLCNZBNP-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-6-methylpyridine is an organic compound that features a pyridine ring substituted with a 1,3-dioxolane moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The pyridine ring is then introduced through various organic synthesis techniques, such as nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are combined in a reactor under controlled temperature and pressure conditions. Catalysts such as toluenesulfonic acid or Lewis acids like zinc chloride can be used to facilitate the formation of the dioxolane ring .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the dioxolane ring.

    Reduction: Reduction reactions can target the pyridine ring or the dioxolane moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Dioxolan-2-yl)-6-methylpyridine is unique due to the combination of the dioxolane ring and the pyridine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLNLMMLCNZBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370198
Record name 2-(1,3-dioxolan-2-yl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92765-75-8
Record name 2-(1,3-dioxolan-2-yl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3,-Dioxolan-2-yl)-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6-methylpyridine-2-carbaldehyde (3.7 g, 30.54 mmol, 1 eq.) in 10 ml of ethylene glycol was added TsOH.H2O (6.67 g, 32.07 mmol, 1.05 eq.). The reaction was heated in microwave at 200° C. for 180 s (fixed hold absorb high). The mixture was added to a stirred solution of 10 g of K2CO3 in 200 ml of water, and was extracted with DCM (3×150 ml). The combined organics were washed with water evaporated on RFE (water bath 25° C.) to give 2-(1,3-dioxolan-2-yl)-6-methylpyridine (3.7 g, 51% yield) as pale brown liquid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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